Physicochemical Properties of 4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole
Physicochemical Properties of 4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole
This guide serves as an advanced technical reference for 4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole , a dual-halogenated heterocyclic scaffold critical in Fragment-Based Drug Discovery (FBDD) and agrochemical synthesis.
Technical Guide & Synthesis Protocol
Executive Summary
4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole (CAS: Analogous to 13808-64-5 series) is a trisubstituted pyrazole derivative characterized by two distinct bromine handles: an aryl bromide on the phenyl ring (meta-position) and a heteroaryl bromide at the pyrazole 4-position. This structural duality makes it a "privileged scaffold" in medicinal chemistry, particularly for designing kinase inhibitors (e.g., p38 MAPK, B-Raf) where the pyrazole core mimics the ATP adenine ring.
The compound exhibits high lipophilicity and low aqueous solubility, necessitating the use of polar aprotic solvents (DMSO, DMF) for biological assays. Its chemical stability allows for sequential cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling precise modular synthesis.
Physicochemical Profile
The following data summarizes the core physical and chemical parameters necessary for analytical characterization and formulation.
| Property | Value / Description | Note |
| IUPAC Name | 4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole | Tautomerizes with 5-(3-bromophenyl)... if N1 is unsubstituted. |
| Molecular Formula | C₁₀H₈Br₂N₂ | |
| Molecular Weight | 316.00 g/mol | Monoisotopic Mass: 313.905 |
| Appearance | White to off-white crystalline solid | May darken upon light exposure (store in amber vials). |
| Melting Point | 148 – 154 °C (Predicted) | Analogous to 4-bromophenyl isomer [1]. |
| LogP (Predicted) | 3.6 ± 0.4 | High lipophilicity; requires organic co-solvent for assays. |
| pKa (Acidic) | ~13.5 (Pyrazole NH) | Deprotonates with strong bases (NaH, KOtBu). |
| pKa (Basic) | ~2.0 (Pyrazole N2) | Protonates only in strong acid. |
| Solubility | DMSO (>50 mM), Ethanol (Moderate), Water (<0.1 mg/mL) | |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 1 (N:) |
Synthesis Protocol
The synthesis of this compound follows a robust two-step regioselective pathway . The process begins with a condensation cyclization followed by an electrophilic aromatic substitution.
Step 1: Cyclization (Formation of the Pyrazole Core)
Reaction: Condensation of 1-(3-bromophenyl)butane-1,3-dione with Hydrazine Hydrate.
-
Reagents: 1-(3-bromophenyl)butane-1,3-dione (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).
-
Conditions: Reflux for 4–6 hours.
-
Mechanism: The hydrazine nucleophilically attacks the carbonyl carbons of the
-diketone, followed by dehydration to close the ring. -
Yield: Typically 85–92%.
Step 2: Electrophilic Bromination (C4 Functionalization)
Reaction: Bromination of 3-(3-bromophenyl)-5-methyl-1H-pyrazole using N-Bromosuccinimide (NBS).
-
Reagents: Intermediate from Step 1 (1.0 eq), NBS (1.05 eq), DMF or Acetonitrile (Solvent).
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Conditions: Stir at Room Temperature (RT) for 2–4 hours.
-
Mechanism: The pyrazole ring is electron-rich; the C4 position is the most nucleophilic site and readily undergoes electrophilic substitution.
-
Work-up: Pour into ice water; filter the precipitate; recrystallize from Ethanol/Water.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from
Structural Characterization (Spectroscopy)[1][2]
To validate the identity of the synthesized compound, researchers should verify the following spectral signatures.
¹H-NMR (400 MHz, DMSO-d₆)
- 13.0–13.5 ppm (1H, br s): Pyrazole NH . Broad singlet due to exchange/tautomerism.
- 7.8–7.4 ppm (4H, m): Aromatic protons of the 3-bromophenyl ring. Look for the characteristic meta-substitution pattern (singlet-like peak for H2, doublet for H4/H6, triplet for H5).
- 2.3–2.4 ppm (3H, s): Methyl group at position 5.[1]
-
Absence: There should be no signal around 6.5 ppm (which would correspond to the Pyrazole C4-H), confirming successful bromination.
Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Isotope Pattern: The presence of two bromine atoms results in a distinctive 1:2:1 triplet pattern for the molecular ion peaks.
-
[M+H]⁺: ~315, 317, 319 m/z.
-
This signature is diagnostic for dibromo compounds.
-
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact isomer may be limited, it should be handled according to protocols for halogenated pyrazoles [2].
| Hazard Class | GHS Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Damage | H318/H319 | Causes serious eye damage/irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All weighing and transfer operations must be performed inside a certified fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
References
-
PubChem. (2025). 3-(4-bromophenyl)-5-methyl-1H-pyrazole Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles.[2][3][4][5][6][7][8][9] Available at: [Link]
Sources
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- 2. dergipark.org.tr [dergipark.org.tr]
- 3. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate | C11H8BrClN2O2 | CID 45496290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | MDPI [mdpi.com]
